1-(4-Chloro-2-benzofuranyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-1-benzofuran-2-yl)ethanone is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a chloro substituent at the 4-position of the benzofuran ring and an ethanone group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-1-benzofuran-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-chlorosalicylaldehyde with chloroacetone in the presence of a base such as potassium carbonate. This reaction typically proceeds via a Claisen-Schmidt condensation, resulting in the formation of the desired benzofuran derivative .
Industrial Production Methods: Industrial production of 1-(4-chloro-1-benzofuran-2-yl)ethanone may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-1-benzofuran-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under appropriate conditions.
Major Products Formed:
- Oxidation of 1-(4-chloro-1-benzofuran-2-yl)ethanone can yield carboxylic acids.
- Reduction can produce alcohols.
- Substitution reactions can result in various derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(4-chloro-1-benzofuran-2-yl)ethanone varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, its antimicrobial activity could be attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic processes .
Comparison with Similar Compounds
- 1-(5-Chloro-1-benzofuran-2-yl)ethanone
- 1-(6-Chloro-1-benzofuran-2-yl)ethanone
- 1-(3-Methyl-1-benzofuran-2-yl)ethanone
Comparison: 1-(4-Chloro-1-benzofuran-2-yl)ethanone is unique due to the specific positioning of the chloro substituent, which can influence its reactivity and biological activity. Compared to its analogs with chloro groups at different positions, it may exhibit distinct chemical and biological properties, making it a valuable compound for targeted applications .
Properties
Molecular Formula |
C10H7ClO2 |
---|---|
Molecular Weight |
194.61 g/mol |
IUPAC Name |
1-(4-chloro-1-benzofuran-2-yl)ethanone |
InChI |
InChI=1S/C10H7ClO2/c1-6(12)10-5-7-8(11)3-2-4-9(7)13-10/h2-5H,1H3 |
InChI Key |
FJOKCAZMSFWPJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(O1)C=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.